molecular formula C8H9NO3 B017541 (1R)-1-(2-Nitrophenyl)ethanol CAS No. 108530-03-6

(1R)-1-(2-Nitrophenyl)ethanol

Cat. No.: B017541
CAS No.: 108530-03-6
M. Wt: 167.16 g/mol
InChI Key: DSDBYQDNNWCLHL-ZCFIWIBFSA-N
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Description

(1R)-1-(2-Nitrophenyl)ethanol is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Nitrophenyl)ethanol typically involves the reduction of 2-nitroacetophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of 2-nitroacetophenone in the presence of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(2-Nitrophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-nitroacetophenone.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of (1R)-1-(2-Aminophenyl)ethanol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 2-Nitroacetophenone

    Reduction: (1R)-1-(2-Aminophenyl)ethanol

    Substitution: Various substituted phenyl ethanol derivatives

Scientific Research Applications

(1R)-1-(2-Nitrophenyl)ethanol has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a building block for pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Nitrophenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, the reduction of the nitro group to an amino group can lead to the formation of biologically active compounds that interact with enzymes or receptors. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

    (1R)-1-(4-Nitrophenyl)ethanol: Similar structure but with the nitro group in the para position.

    (1R)-1-(2-Aminophenyl)ethanol: Resulting from the reduction of the nitro group.

    2-Nitroacetophenone: The oxidized form of (1R)-1-(2-Nitrophenyl)ethanol.

Uniqueness: this compound is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The presence of both a nitro and hydroxyl group allows for diverse chemical transformations and interactions.

Properties

IUPAC Name

(1R)-1-(2-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDBYQDNNWCLHL-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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